
Duocarmycin DM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Duocarmycin DM is a synthetic analogue of the natural product duocarmycin, which was first isolated from Streptomyces bacteria in 1978. This compound is known for its extreme cytotoxicity and is part of a class of exceptionally potent antitumor antibiotics. It functions as a DNA minor-groove binding alkylating agent, making it suitable for targeting solid tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of duocarmycin DM involves several key steps, including the preparation of cyclopropylpyrroloindole (CPI) subunits and their subsequent coupling with other molecular fragments. The synthetic routes often involve the use of protecting groups, selective functionalization, and cyclization reactions to achieve the desired molecular architecture .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Duocarmycin DM undergoes several types of chemical reactions, including:
Alkylation: It binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position.
Substitution: Various substitution reactions are used during its synthesis to introduce functional groups.
Common Reagents and Conditions:
Alkylation Reagents: Alkyl halides and other electrophiles are commonly used.
Cyclization Reagents: Cyclization reactions often involve the use of strong acids or bases to facilitate ring closure.
Major Products Formed: The major product formed from the alkylation reaction is the DNA-duocarmycin adduct, which disrupts the nucleic acid architecture and leads to tumor cell death .
Wissenschaftliche Forschungsanwendungen
Duocarmycin DM has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying DNA-alkylating agents and their interactions with nucleic acids.
Biology: It serves as a tool for investigating the mechanisms of DNA damage and repair.
Industry: It is used in the development of new anticancer drugs and in the study of drug delivery systems.
Wirkmechanismus
Duocarmycin DM exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position. This irreversible alkylation disrupts the nucleic acid architecture, leading to tumor cell death. The compound’s characteristic curved indole structure and spirocyclopropylcyclohexadienone electrophile are crucial for its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
- Duocarmycin A
- Duocarmycin B1
- Duocarmycin B2
- Duocarmycin C1
- Duocarmycin C2
- Duocarmycin D
- Duocarmycin SA
- CC-1065
Comparison: Duocarmycin DM is unique among its analogues due to its specific structural modifications that enhance its DNA-binding affinity and cytotoxicity. Unlike some of its analogues, this compound has been extensively studied for its potential use in antibody-drug conjugates, which offer a targeted approach to cancer therapy .
Eigenschaften
Molekularformel |
C28H27ClF3N3O5 |
|---|---|
Molekulargewicht |
578.0 g/mol |
IUPAC-Name |
[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H26ClN3O3.C2HF3O2/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30;3-2(4,5)1(6)7/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3;(H,6,7)/t17-;/m1./s1 |
InChI-Schlüssel |
DHKVELFKGGQACN-UNTBIKODSA-N |
Isomerische SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)
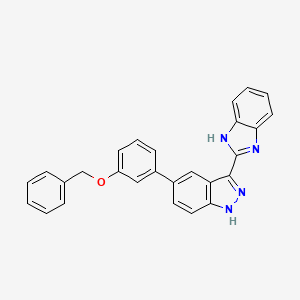
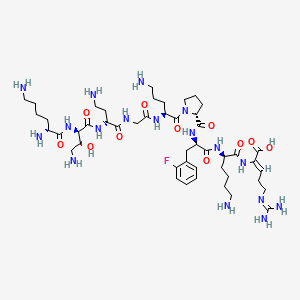
![1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one](/img/structure/B11933174.png)
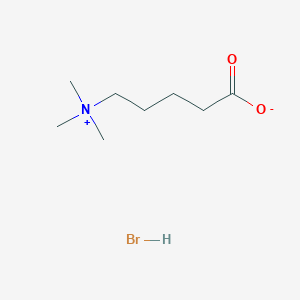


![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)
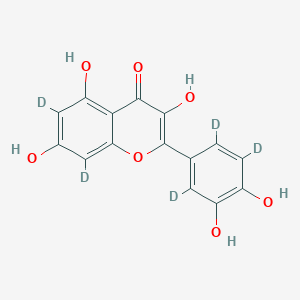

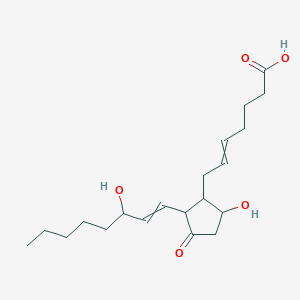
![N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11933215.png)
![2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;hydrochloride](/img/structure/B11933223.png)
![1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B11933239.png)
